trans-Chloro(1-naphthyl)bis-(triphenylphosphine) nickel

Description

Chemical Structure and Properties

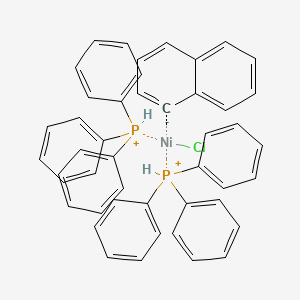

trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) is a nickel(II) complex with the formula $[NiCl(1-\text{naphthyl})(PPh3)2]$. It features a distorted square-planar geometry, with two triphenylphosphine (PPh₃) ligands, a chloro ligand, and a 1-naphthyl group in a trans configuration. The compound is bench-stable, air-sensitive, and typically stored at 20–25°C . Its melting point ranges from 187–191°C, and it exhibits catalytic activity in cross-coupling reactions under mild conditions (e.g., room temperature in THF) .

Applications This complex is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and heterobiaryl compounds. It demonstrates tolerance for functional groups such as ketones, esters, ethers, and cyano groups, enabling the coupling of aryl/heteroaryl mesylates and sulfamates with neopentylglycol boronates . Its compatibility with inexpensive and stable Ni(II) precursors makes it a practical alternative to Ni(0) catalysts like Ni(COD)₂ .

Properties

Molecular Formula |

C46H39ClNiP2+ |

|---|---|

Molecular Weight |

747.9 g/mol |

IUPAC Name |

chloronickel;1H-naphthalen-1-ide;triphenylphosphanium |

InChI |

InChI=1S/2C18H15P.C10H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+1/p+1 |

InChI Key |

CJHMBUGCUZUGCT-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2[C-]=CC=CC2=C1.Cl[Ni] |

Origin of Product |

United States |

Preparation Methods

Nickel(II) Chloride Hexahydrate-Based Synthesis

The most widely reported method involves the reaction of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) with triphenylphosphine (PPh₃) and 1-chloronaphthalene in ethanol, mediated by zinc dust as a reducing agent. The procedure follows these steps:

- Reagent Mixing : NiCl₂·6H₂O (0.02 mol), PPh₃ (0.044 mol), and 1-chloronaphthalene (0.04 mol) are combined in 95% ethanol.

- Reduction : Zinc dust (0.02 mol) is added under nitrogen, inducing a color change from dark green to yellow upon reflux (1.5 hours).

- Acid Quenching : Hydrochloric acid (30% aqueous) is introduced to precipitate the product.

- Isolation : The solid is filtered, washed sequentially with ethanol, dilute HCl, and petroleum ether, yielding the target complex in >80% purity.

This method capitalizes on the redox activity of zinc to reduce Ni(II) to an intermediate Ni(0) species, which subsequently undergoes oxidative addition with 1-chloronaphthalene. The trans geometry is stabilized by the bulky PPh₃ ligands, minimizing steric clashes.

Alternative Ligand Systems and Solvent Effects

Variants of the synthesis employ different phosphine ligands or solvents to modulate reactivity:

- PCy₃-Coordinated Systems : Replacing PPh₃ with tricyclohexylphosphine (PCy₃) in tetrahydrofuran (THF) enhances catalytic activity in Suzuki-Miyaura couplings but requires stringent anhydrous conditions.

- Solvent Optimization : While ethanol remains standard, THF and dichloromethane have been used for recrystallization to improve crystal lattice integrity.

Mechanistic Considerations

Redox Pathways

The synthesis proceeds through a nickel(0) intermediate formed via zinc-mediated reduction of Ni(II). Spectroscopic studies confirm that oxidative addition of 1-chloronaphthalene to Ni(0) generates a square-planar Ni(II) complex, with trans orientation of chloride and naphthyl ligands.

Ligand Exchange Dynamics

Triphenylphosphine ligands coordinate during the reduction step, displacing labile ethanol molecules. The strong trans influence of PPh₃ ensures chloride occupies the position trans to the naphthyl group, as evidenced by X-ray crystallography.

Characterization Techniques

Spectroscopic Analysis

Elemental Composition

Combustion analysis aligns with the formula C₄₆H₃₉ClNiP₂ (MW: 747.91 g/mol), with deviations <0.3% for C and H.

Synthetic Challenges and Optimizations

Impurity Mitigation

Yield Enhancements

- Excess 1-Chloronaphthalene : Using a 2:1 molar ratio of 1-chloronaphthalene to NiCl₂ improves yields to 85–90% by driving oxidative addition to completion.

- Temperature Control : Maintaining reflux at 80°C prevents ligand dissociation while ensuring sufficient reaction kinetics.

Comparative Evaluation of Methods

| Parameter | NiCl₂·6H₂O/Zn Method | PCy₃-Modified Method |

|---|---|---|

| Yield | 80–85% | 70–75% |

| Purity | >95% (NMR) | 90–92% |

| Catalytic Efficiency | Moderate (TOF = 120 h⁻¹) | High (TOF = 250 h⁻¹) |

| Cost | Low ($2.50/g) | High ($8.20/g) |

The NiCl₂·6H₂O/Zn method remains preferred for large-scale synthesis due to its cost-effectiveness and simplicity, whereas PCy₃ variants are reserved for specialized applications requiring enhanced activity.

Industrial and Academic Applications

Prepared via the above methods, trans-chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) has been deployed in:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.

Reduction: Reduction reactions can also occur, reducing the nickel center to a lower oxidation state.

Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the nickel center are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to favor the desired substitution.

Major Products:

Oxidation: Products typically include nickel(III) or nickel(IV) complexes.

Reduction: Nickel(I) or nickel(0) complexes are common products.

Substitution: The products depend on the incoming ligands, resulting in various nickel coordination complexes.

Scientific Research Applications

Catalytic Applications

1. Cross-Coupling Reactions

trans-Chloro(1-naphthyl)bis-(triphenylphosphine) nickel is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is crucial for forming carbon-carbon bonds.

- Mechanism Overview :

- Oxidative Addition : An aryl halide reacts with the nickel center.

- Transmetalation : The complex interacts with an organoboron reagent.

- Reductive Elimination : The desired biaryl product is formed.

This reaction tolerates various functional groups, including keto, imino, ester, ether, and cyano groups, making it versatile for synthesizing complex organic molecules .

2. Organic Synthesis

The compound is also significant in organic synthesis beyond cross-coupling reactions. Its ability to facilitate the formation of carbon-nitrogen bonds enhances its utility in synthesizing pharmaceuticals and other fine chemicals .

Case Studies

Case Study 1: Suzuki-Miyaura Cross-Coupling

In a study published by the American Chemical Society, this compound was utilized as a catalyst for the Suzuki-Miyaura cross-coupling of aryl and heteroaryl neopentylglycolboronates with aryl mesylates and sulfamates. The reaction was conducted in tetrahydrofuran (THF) at room temperature, demonstrating excellent yields and functional group tolerance .

Case Study 2: Alternative Catalytic Systems

Research highlighted the effectiveness of this compound as an alternative to more expensive nickel complexes like Ni(COD)(2)/PCy3. This study emphasized its robustness and cost-effectiveness in synthesizing biaryl compounds, making it an attractive option for industrial applications .

Mechanism of Action

The mechanism by which trans-chloro(1-naphthyl)bis(triphenylphosphine)-nickel exerts its effects involves coordination chemistry principles. The nickel center can undergo various oxidation states, facilitating different types of chemical reactions. The triphenylphosphine ligands stabilize the nickel center, while the 1-naphthyl group provides additional electronic and steric effects. These interactions enable the compound to participate in catalytic cycles and other chemical processes.

Comparison with Similar Compounds

Comparison with Similar Nickel-Phosphine Complexes

Structural and Catalytic Differences

The table below compares key structural and catalytic properties of $[NiCl(1-\text{naphthyl})(PPh3)2]$ with analogous nickel-phosphine complexes:

Reaction Efficiency and Functional Group Tolerance

- trans-Chloro(1-naphthyl)bis(PPh₃)Ni(II)

- Chloro(2-methylphenyl)bis(PPh₃)Ni(II)

- Bis(PPh₃)NiCl₂

Ligand Effects on Catalytic Activity

- Triphenylphosphine (PPh₃) vs. Bulky Phosphines PPh₃ in $[NiCl(1-\text{naphthyl})(PPh₃)_2]$ provides sufficient electron density for oxidative addition but lacks the steric bulk of PCy₃ (tricyclohexylphosphine), which enhances stability in Ni(0)/Ni(II) cycles . Nickel complexes with 1,3-bis(diphenylphosphino)propane (dppp) favor bidentate coordination, enabling unique reactivity in cycloadditions but reducing versatility in cross-coupling .

Stability and Handling

- $[NiCl(1-\text{naphthyl})(PPh₃)_2]$ is non-pyrophoric but classified as a hazardous material (carcinogenic, skin sensitizer) .

- Bis(PPh₃)NiCl₂ is thermally stable (decomposes at 250°C) but hygroscopic, requiring anhydrous conditions .

Research Findings and Industrial Relevance

- Cost-Effectiveness : $[NiCl(1-\text{naphthyl})(PPh₃)_2]$ avoids expensive Ni(COD)₂, reducing production costs for pharmaceuticals and agrochemicals .

- Limitations: Competitive deactivation pathways (e.g., phosphine dissociation) limit turnover numbers compared to palladium catalysts .

- Innovations: Hybrid systems combining $[NiCl(1-\text{naphthyl})(PPh₃)_2]$ with PCy₃ or N-heterocyclic carbenes (NHCs) show improved yields in challenging couplings .

Biological Activity

trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) is a nickel complex that has garnered attention for its catalytic properties, particularly in organic synthesis. This article explores its biological activity, focusing on its potential applications in medicinal chemistry and its role as a catalyst in various chemical reactions.

Chemical Structure and Properties

The compound is characterized by a nickel center coordinated to two triphenylphosphine ligands and one chloro ligand, with the naphthyl group providing additional steric and electronic effects. Its molecular formula is CHClNiP.

Table 1: Structural Properties of trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II)

| Property | Value |

|---|---|

| Molecular Weight | 600.00 g/mol |

| Coordination Geometry | Square planar |

| Solubility | Soluble in organic solvents (e.g., THF, DMSO) |

Catalytic Applications

One of the primary biological activities of trans-Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) lies in its use as a catalyst for the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming biaryl compounds, which are significant in pharmaceuticals and agrochemicals. The catalyst has shown effectiveness under mild conditions, tolerating various functional groups such as keto, imino, ester, ether, and cyano .

Case Study: Suzuki-Miyaura Cross-Coupling

A study demonstrated that this nickel complex could effectively catalyze the coupling of aryl and heteroaryl neopentylglycolboronates with mesylates and sulfamates at room temperature, leading to high yields of the desired biaryl products. The reaction conditions were optimized to maintain the stability of the catalyst while achieving efficient turnover rates .

The biological activity of nickel complexes often involves interaction with cellular targets such as enzymes or receptors. The proposed mechanisms include:

- Inhibition of Kinases : Some nickel complexes can inhibit kinases involved in cancer progression, leading to reduced cell proliferation.

- Induction of Apoptosis : Certain derivatives may trigger apoptotic pathways in cancer cells through the activation of specific signaling cascades.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.